

An In-depth Technical Guide to 4-Chlorophthalazin-1-amine

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Compound of Interest

Compound Name: 4-Chlorophthalazin-1-amine

Cat. No.: B050617

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological pathways of **4-Chlorophthalazin-1-amine**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Molecular Data

4-Chlorophthalazin-1-amine is a heterocyclic organic compound featuring a phthalazine core structure. Its chemical properties are foundational for its use as a building block in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. The key quantitative data for this compound are summarized below.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₆ ClN ₃	[1]
Molecular Weight	179.61 g/mol	[1]
CAS Number	13580-86-4	[1]

A sulfate salt of this compound also exists with the molecular formula C₈H₈ClN₃O₄S and a corresponding molecular weight of 277.68 g/mol [2].

Experimental Protocols: Synthesis of Phthalazine Derivatives

The synthesis of aminophthalazine derivatives, such as **4-Chlorophthalazin-1-amine**, typically involves the nucleophilic substitution of a halogenated phthalazine precursor with an amine. While a specific protocol for the direct synthesis of **4-Chlorophthalazin-1-amine** is not detailed in the provided search results, a general methodology can be inferred from the synthesis of analogous compounds. The following is a representative experimental protocol for the amination of a chlorophthalazine derivative.

General Procedure for the Amination of 1-Chlorophthalazine Derivatives:

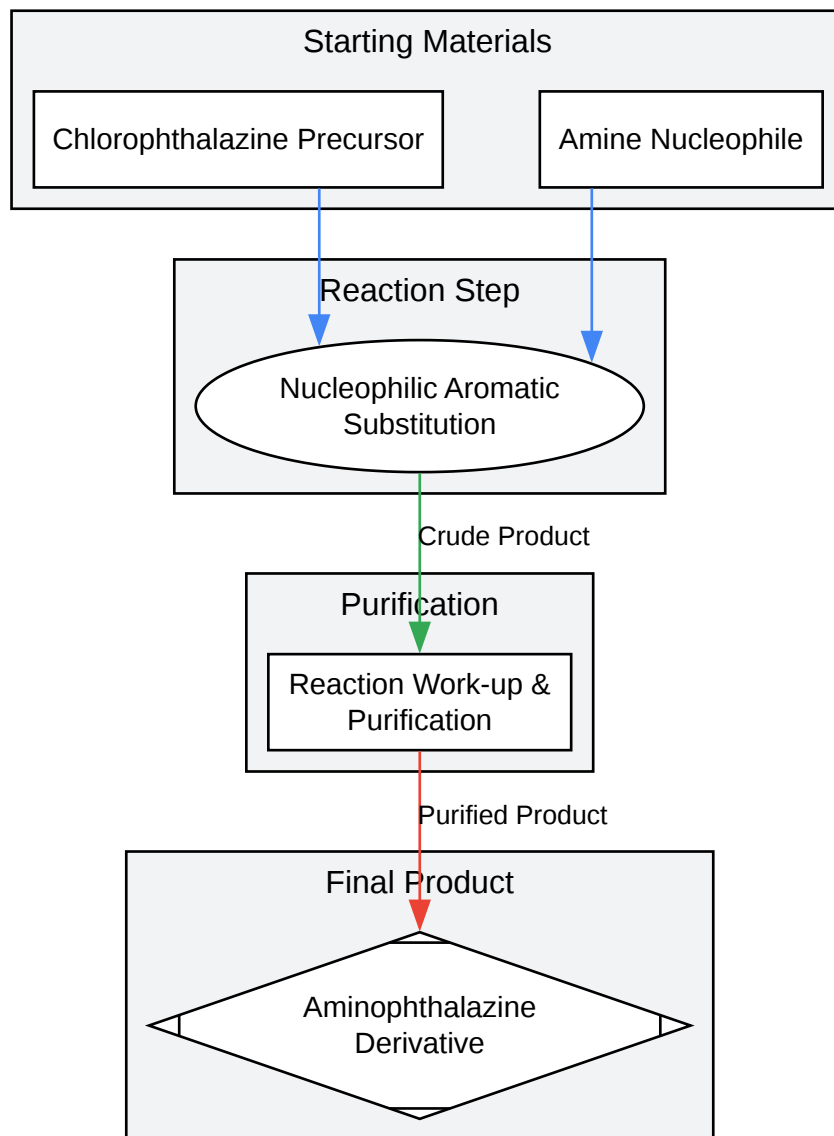
- **Reaction Setup:** To a solution of a 1-chlorophthalazine derivative (1.0 equivalent) in a suitable solvent such as acetone or ethanol, add the desired amine (1.2-2.5 equivalents).
- **Catalysis (if necessary):** For less reactive amines, the addition of a palladium catalyst and a suitable ligand may be required to facilitate the amination reaction.
- **Reaction Conditions:** The reaction mixture is typically heated to reflux and stirred for a period ranging from 3 to 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired aminophthalazine product.

This general procedure can be adapted for the synthesis of **4-Chlorophthalazin-1-amine** by utilizing an appropriate nitrogen source for the introduction of the amine group at the 1-position.

Logical Workflow for Synthesis

The logical progression for the synthesis of a substituted aminophthalazine derivative from a precursor is illustrated in the following workflow diagram.

General Synthesis Workflow for Aminophthalazines



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References

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